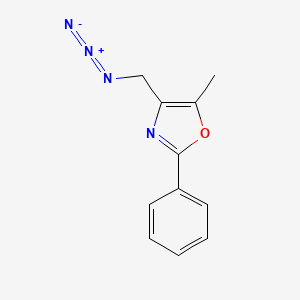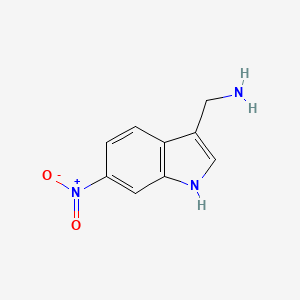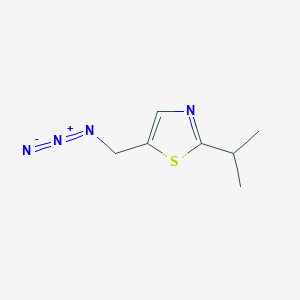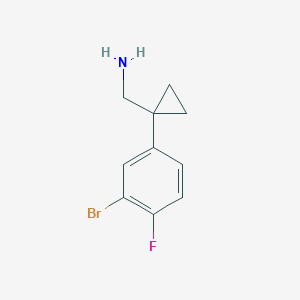
1-(3-Bromo-4-fluorophenyl)cyclopropanemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine: is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a bromine and fluorine substituent on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 3-bromo-4-fluorobenzyl chloride with cyclopropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistent production of [1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the bromine substituent, potentially converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Dehalogenated products or substituted derivatives.
Substitution: Various substituted phenylcyclopropylmethanamines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Probes: It can be used as a probe to study enzyme-substrate interactions and receptor binding due to its unique structural features.
Medicine:
Drug Development: The compound’s structural motifs are of interest in the design of new therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry:
Material Science:
Wirkmechanismus
The mechanism by which [1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group can induce strain in the molecular structure, influencing binding affinity and specificity. The bromine and fluorine substituents can participate in halogen bonding, further affecting the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
- [1-(3-bromo-5-fluorophenyl)cyclopropyl]methanamine
- [1-(3-chloro-4-fluorophenyl)cyclopropyl]methanamine
- [1-(3-bromo-4-chlorophenyl)cyclopropyl]methanamine
Comparison:
- Structural Differences: The position and type of halogen substituents on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
- Unique Properties: [1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine is unique due to the specific combination of bromine and fluorine substituents, which can enhance its binding affinity and specificity in biological systems.
Eigenschaften
Molekularformel |
C10H11BrFN |
|---|---|
Molekulargewicht |
244.10 g/mol |
IUPAC-Name |
[1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11BrFN/c11-8-5-7(1-2-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChI-Schlüssel |
SCIAUWPCPBGERP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CN)C2=CC(=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)

![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)

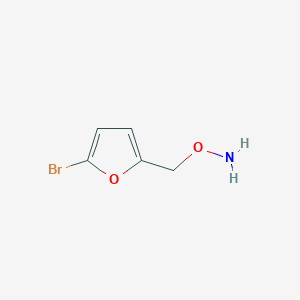

![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)
